Glycidyl Palmitate-d31

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

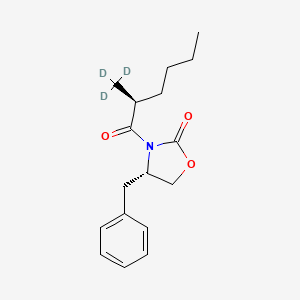

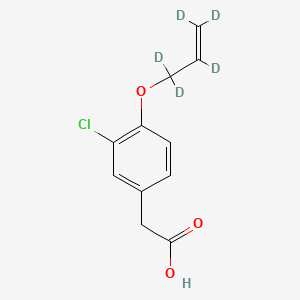

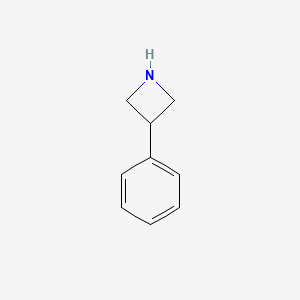

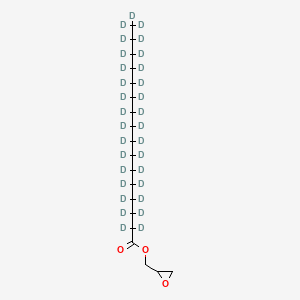

Glycidyl Palmitate-d31, also known as Oxiran-2-ylmethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate, is a product in the category of Stable Isotope Labeled Glycidyl Esters . It has a molecular formula of C19H5D31O3 and a molecular weight of 343.68 .

Synthesis Analysis

The synthesis of Glycidyl Palmitate-d31 involves a reaction mixture of allyl palmitate and dichloromethane, which is cooled in an ice bath and then meta-chloroperbenzoic acid is added in small amounts .Molecular Structure Analysis

The molecular structure of Glycidyl Palmitate-d31 is represented by the SMILES notation: O=C(OCC1OC1)CCCCCCCCCCCCCCC . The InChI representation is: InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 .Chemical Reactions Analysis

Glycidyl esters, including Glycidyl Palmitate-d31, are formed at high temperatures during edible oil production . The formation of these esters is influenced by various processing conditions .Physical And Chemical Properties Analysis

Glycidyl Palmitate-d31 is a solid at room temperature .科学的研究の応用

Measurement of Dietary Fat Oxidation During Physical Activity Glycidyl Palmitate-d31 (d31-palmitate) has been validated for use in measuring fatty acid oxidation during exercise. It overcomes limitations of 13C-labeled fatty acids, such as the need for acetate correction and frequent breath sample collection. A study demonstrated its effectiveness in outpatient settings by comparing its recovery against [1-13C]palmitate in urine and breath samples during exercise scenarios (Raman, Blanc, Adams, & Schoeller, 2004).

Study of Glycidyl Esters in Refined Palm Oil Research on glycidyl esters (GEs), including glycidyl palmitate, focuses on their formation during edible oil refining, specifically in palm oil. One study identified the mechanism of GE formation, showing it originates from diacylglycerols (DAGs) and monoacylglycerols (MAGs) at temperatures above 200°C, providing insights for limiting GE content in oil processing (Destaillats, Craft, Dubois, & Nagy, 2012).

Thermal Analysis of Epoxypropyl Esters Glycidyl esters like glycidyl palmitate have been analyzed thermally to understand their properties. Differential scanning calorimetry (DSC) and infrared (IR) spectroscopy have been used to study the melting point, enthalpy, and entropy of fusion, offering insights into the behavior of these compounds under different temperatures (Fernández‐Martín, 1973).

Incorporation into Cardiac Lipids Glycidyl Palmitate-d31 has been used in studies to measure the incorporation of exogenous fatty acids into myocardial lipids. This research helps in understanding the metabolism of fatty acids in heart tissues, crucial for cardiac health research (Hütter, Schweickhardt, Hunneman, Piper, & Spieckermann, 2005).

Analysis of Fatty Acid Esters in Refined Fats and Oils Studies involving glycidyl esters in refined oils, such as palm oil, focus on their separation, detection, and quantification. These studies provide a deeper understanding of the presence and concentration of such compounds in various oils, aiding in quality control and health assessments (Weisshaar & Perz, 2010).

Influence on Thermo-Oxidative Stability and Content in Oils Research has been conducted on how raw materials affect the thermo-oxidative stability of palm oil and the content of glycidyl esters during frying. This research is significant for understanding how frying conditions and materials influence the safety and quality of cooking oils (Aniołowska & Kita, 2016).

Safety And Hazards

将来の方向性

Research on Glycidyl Palmitate-d31 and similar compounds is ongoing. One area of interest is the role of palmitic acid, a major component of Glycidyl Palmitate-d31, in disease development . Another focus is on the formation of glycidyl esters during food processing and their potential health effects .

特性

IUPAC Name |

oxiran-2-ylmethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVUJPJYTYQNGJ-SAQPIRCFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747866 |

Source

|

| Record name | (Oxiran-2-yl)methyl (~2~H_31_)hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycidyl Palmitate-d31 | |

CAS RN |

1246819-24-8 |

Source

|

| Record name | (Oxiran-2-yl)methyl (~2~H_31_)hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。